molecular formula C14H17N5O B5866834 N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide

Cat. No.: B5866834
M. Wt: 271.32 g/mol
InChI Key: JRFWQOHLKHCBFR-UHFFFAOYSA-N
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Description

N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide is a compound that belongs to the class of tetrazole derivatives. Tetrazoles are five-membered heterocyclic compounds containing four nitrogen atoms and one carbon atom. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry and pharmaceutical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide can be approached through various methods. One common method involves the reaction of cyclohexylamine with 4-(1H-1,2,3,4-tetrazol-1-yl)benzoic acid under appropriate reaction conditions. The reaction typically requires the use of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production of tetrazole derivatives, including this compound, often involves eco-friendly approaches. These methods may include the use of water as a solvent, moderate reaction conditions, and non-toxic reagents to achieve high yields with minimal environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and electrophiles such as alkyl halides. Reaction conditions may vary depending on the desired product and the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound. These products can have different biological activities and applications .

Mechanism of Action

The mechanism of action of N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to interact with enzymes and receptors in a similar manner. This interaction can lead to the modulation of various biological processes and pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-cyclohexyl-4-(1H-1,2,3,4-tetrazol-1-yl)benzamide include:

Uniqueness

This compound is unique due to its specific structure, which combines a cyclohexyl group with a tetrazole ring and a benzamide moiety. This unique combination of functional groups contributes to its distinct chemical and biological properties .

Properties

IUPAC Name

N-cyclohexyl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N5O/c20-14(16-12-4-2-1-3-5-12)11-6-8-13(9-7-11)19-10-15-17-18-19/h6-10,12H,1-5H2,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRFWQOHLKHCBFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)C2=CC=C(C=C2)N3C=NN=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3.3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26726316
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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